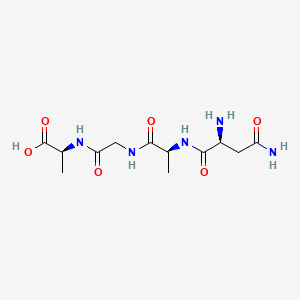

Asparaginyl-alanyl-glycyl-alanine

Description

Definition and Nomenclature of Asparaginyl-alanyl-glycyl-alanine

The precise identification and naming of chemical compounds are fundamental to scientific communication. This compound is defined by its specific amino acid sequence and can be systematically named using internationally recognized conventions.

This compound is classified as a tetrapeptide, meaning it is composed of four amino acids linked in a specific order by three peptide bonds. Current time information in Washington, DC, US. The sequence of these amino acids is as follows: Asparagine (Asn), followed by Alanine (B10760859) (Ala), then Glycine (B1666218) (Gly), and finally another Alanine (Ala) at the C-terminus. Current time information in Washington, DC, US. This sequence is commonly abbreviated as Asn-Ala-Gly-Ala or NAGA. heraldopenaccess.us The arrangement of these amino acids dictates the peptide's unique three-dimensional structure and its potential interactions with biological systems. Current time information in Washington, DC, US.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C12H21N5O6 |

| Molecular Weight | 331.33 g/mol |

| Synonyms | Asn-Ala-Gly-Ala, NAGA |

This data is compiled from PubChem. ontosight.ai

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid. ontosight.ai This comprehensive name precisely describes the stereochemistry and the covalent bonding of each atom within the molecule, ensuring its unambiguous identification in a global scientific context.

Foundational Significance within Peptide Chemistry and Biological Systems Research

The importance of this compound in research stems from its identity as a fragment of larger, biologically active proteins. For instance, this tetrapeptide sequence is found within β-lipotropin, a hormone produced in the pituitary gland. heraldopenaccess.usfrontiersin.org This has prompted investigations into whether this smaller peptide fragment retains any of the biological activity of the parent molecule.

Early research, particularly a study published in 1985, explored the antinociceptive (pain-relieving) properties of Asn-Ala-Gly-Ala in mice. heraldopenaccess.us The study found that when administered directly into the cerebral ventricles, the tetrapeptide produced a dose-dependent analgesic effect. heraldopenaccess.us This effect was antagonized by naloxone, a known opioid receptor blocker, suggesting that the antinociceptive action of Asn-Ala-Gly-Ala may be mediated through the endogenous opioid system. heraldopenaccess.us

Structure

3D Structure

Properties

CAS No. |

84268-42-8 |

|---|---|

Molecular Formula |

C12H21N5O6 |

Molecular Weight |

331.33 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C12H21N5O6/c1-5(17-11(21)7(13)3-8(14)18)10(20)15-4-9(19)16-6(2)12(22)23/h5-7H,3-4,13H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t5-,6-,7-/m0/s1 |

InChI Key |

IAOXXKYIZHCAQJ-ACZMJKKPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Asparaginyl Alanyl Glycyl Alanine

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for preparing peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification by washing the resin-bound peptide. luxembourg-bio.comrsc.org The synthesis of Asparaginyl-alanyl-glycyl-alanine via SPPS involves anchoring the C-terminal amino acid, alanine (B10760859), to a solid support and sequentially adding the subsequent amino acids.

The choice of resin is a critical first step in SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable.

Wang Resin : This is a popular choice for Fmoc-based SPPS to produce peptide acids. altabioscience.compeptide.com The peptide is attached to the resin via a benzyl (B1604629) ester linkage that is cleavable under moderately acidic conditions. altabioscience.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains. peptide.comglycopep.comsunresinlifesciences.com This makes it particularly useful for the synthesis of protected peptide fragments. glycopep.com The steric bulk of the trityl group also helps to minimize side reactions such as diketopiperazine formation. peptide.com

For the synthesis of this compound, a pre-loaded Fmoc-Ala-Wang resin or the attachment of Fmoc-Ala-OH to 2-Chlorotrityl chloride resin would be the initial step. The loading of the first amino acid onto the 2-CTC resin is typically achieved using the Fmoc-protected amino acid in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). glycopep.com

Table 1: Comparison of Resins for this compound Synthesis

| Resin | Linkage Type | Cleavage Condition | Advantages for Asn-Ala-Gly-Ala |

| Wang Resin | p-Alkoxybenzyl ester | Moderate acid (e.g., 50% TFA in DCM) iris-biotech.de | Commonly used for peptide acids with Fmoc chemistry. altabioscience.compeptide.com |

| 2-Chlorotrityl Chloride Resin | Trityl ether | Very mild acid (e.g., 1% TFA, or HOAc/TFE/DCM) glycopep.comiris-biotech.de | Minimizes racemization and side reactions; suitable for protected fragments. peptide.comglycopep.com |

The elongation of the peptide chain involves the deprotection of the N-terminal Fmoc group of the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for each amino acid in the sequence (Glycine, Alanine, and finally Asparagine).

The coupling reaction is facilitated by activating the carboxyl group of the incoming amino acid. Several classes of coupling reagents are available:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. prepchem.com However, carbodiimides can cause dehydration of the asparagine side-chain amide to a nitrile, a significant side reaction. peptide.comprepchem.com

Onium Salts : Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and aminium/uronium salts like HBTU, HATU, and HCTU are highly efficient and have become the preferred choice in many syntheses. luxembourg-bio.commerckmillipore.com They generally lead to faster reactions and lower levels of racemization. prepchem.com For the coupling of asparagine, using a protected derivative like Fmoc-Asn(Trt)-OH with BOP reagent has been shown to proceed rapidly and without dehydration side reactions. rsc.org

The use of a protecting group on the side chain of asparagine is crucial. The trityl (Trt) group is preferred in Fmoc chemistry as it prevents the dehydration of the amide side chain and improves the solubility of the Fmoc-Asn(Trt)-OH derivative. peptide.comsigmaaldrich.com

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Additives | Key Considerations |

| Carbodiimides | DCC, DIC prepchem.com | HOBt, OxymaPure® acs.org | Can cause asparagine side-chain dehydration. prepchem.com |

| Onium Salts | PyBOP®, HBTU, HATU prepchem.com | DIEA (base) | Highly efficient, less racemization. prepchem.com |

A typical coupling cycle would involve treating the deprotected resin-bound peptide with a solution containing the Fmoc-amino acid, a coupling reagent, and a base like DIEA in a solvent like N,N-dimethylformamide (DMF). rsc.org

After the full peptide sequence has been assembled on the resin, the final steps are the removal of the N-terminal Fmoc group from the asparagine residue, followed by cleavage of the peptide from the solid support and simultaneous removal of the side-chain protecting groups.

Fmoc Deprotection : The base-labile Fmoc group is typically removed by treating the peptidyl-resin with a solution of 20% piperidine (B6355638) in DMF. du.ac.innih.gov

Cleavage and Side-Chain Deprotection : The cleavage from the resin and removal of the Trt group from the asparagine side chain is accomplished using a strong acid. A common cleavage cocktail is 95% trifluoroacetic acid (TFA) with scavengers to capture the reactive carbocations generated during the process. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com For a peptide like this compound, a cocktail of TFA/TIS/water (95:2.5:2.5) would be effective. thermofisher.com If a 2-chlorotrityl resin was used to generate a protected peptide fragment, much milder cleavage conditions such as a mixture of acetic acid/trifluoroethanol/DCM can be employed. glycopep.com

Solution-Phase Peptide Synthesis (LPPS) Techniques

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the synthesis of the peptide entirely in solution, without a solid support. This method is well-suited for the large-scale production of shorter peptides. google.com For a tetrapeptide like this compound, both fragment condensation and stepwise elongation are viable strategies.

This strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide. A logical approach for this compound would be a [2+2] fragment condensation, where the dipeptides Asn-Ala and Gly-Ala are synthesized separately and then coupled.

Synthesis of Dipeptide Fragments :

Fmoc-Asn(Trt)-Ala-OH : This fragment can be synthesized by coupling Fmoc-Asn(Trt)-OH with H-Ala-OBn (benzyl ester) using a coupling agent like TBTU. The resulting protected dipeptide ester is then subjected to hydrogenolysis to remove the benzyl ester, yielding the free carboxylic acid.

H-Gly-Ala-OtBu : This fragment can be prepared by coupling Fmoc-Gly-OH with H-Ala-OtBu (tert-butyl ester). The Fmoc group is then removed using piperidine.

Coupling of Fragments : The two dipeptide fragments, Fmoc-Asn(Trt)-Ala-OH and H-Gly-Ala-OtBu, are then coupled together using a reagent like HATU/HOAt/DIEA in DMF. nih.gov

Final Deprotection : The final protected tetrapeptide, Fmoc-Asn(Trt)-Ala-Gly-Ala-OtBu, is then deprotected. The Fmoc group is removed with piperidine, and the Trt and tBu groups are cleaved with TFA to yield the final product. google.com

In this classical approach, the peptide is built one amino acid at a time, starting from the C-terminus. Each intermediate peptide is isolated and purified before the next amino acid is added. rsc.org

The C-terminal amino acid, alanine, is protected as a suitable ester (e.g., methyl or tert-butyl ester), H-Ala-OtBu.

The next amino acid, Fmoc-Gly-OH, is coupled to H-Ala-OtBu to form Fmoc-Gly-Ala-OtBu.

The Fmoc group is removed to yield H-Gly-Ala-OtBu.

The next amino acid, Fmoc-Ala-OH, is coupled to form Fmoc-Ala-Gly-Ala-OtBu.

After Fmoc deprotection, the final amino acid, Fmoc-Asn(Trt)-OH, is coupled.

The final protected tetrapeptide, Fmoc-Asn(Trt)-Ala-Gly-Ala-OtBu, is then fully deprotected using TFA with scavengers to give the target peptide. google.com

The choice of coupling reagents and reaction conditions is crucial at each step to ensure high yields and minimize side reactions, particularly racemization. acs.org

Enzymatic Synthesis Strategies for Oligopeptides

Enzymatic peptide synthesis utilizes enzymes, typically proteases or ligases, to catalyze the formation of peptide bonds in a controlled manner. chempep.com Unlike traditional chemical synthesis, which often involves harsh conditions and complex protection-deprotection steps, enzymatic methods operate under mild, aqueous conditions. nih.gov This approach is lauded for its high specificity and sustainability, aligning with the principles of green chemistry. nih.gov

The successful enzymatic synthesis of a peptide like this compound hinges on the careful selection of the enzyme and the meticulous optimization of reaction conditions. The enzymes most commonly used are proteases (such as thermolysin, chymotrypsin, or papain) acting in reverse or specialized peptide ligases. nih.govubc.capnas.org The choice depends on the specific peptide bond to be formed. For instance, a peptide asparaginyl ligase (PAL) could be highly effective for forming the Asn-Ala bond due to its specific activity in creating Asx–Xaa linkages. pnas.org

The formation of a peptide bond is a condensation reaction. savemyexams.com In enzymatic synthesis, this process is often kinetically controlled, where an acyl-donor ester is used, and the enzyme catalyzes the aminolysis reaction with an amino acid nucleophile. This competes with the hydrolysis of the ester substrate, and optimizing conditions to favor aminolysis is crucial for achieving high yields. nih.gov

Key factors requiring optimization include:

pH: The pH of the reaction medium affects the ionization state of the amino acid substrates and the catalytic activity of the enzyme. A relatively high pH is often preferred to ensure the amino group of the nucleophile is deprotonated, but this must be balanced against the risk of ester substrate hydrolysis. nih.gov

Temperature: Reaction temperature influences enzyme stability and reaction rates. Temperatures around 40°C are common, but the optimal temperature is specific to the enzyme and substrates being used. nih.gov

Substrate Concentration and Protection: An excess of the nucleophile (the amino acid being added) can shift the reaction equilibrium towards synthesis. nih.gov While a key advantage of enzymatic synthesis is the potential to use unprotected amino acids, minimal N-terminal protection of the acyl donor is often necessary to prevent self-polymerization. nih.gov

Reaction Medium: The use of organic cosolvents can reduce water activity, thereby suppressing the competing hydrolysis reaction and shifting the equilibrium toward peptide synthesis. nih.gov

A systematic approach is required for each coupling step (e.g., Gly-Ala, then Ala-(Gly-Ala), then Asn-(Ala-Gly-Ala)) to maximize the yield of the desired tetrapeptide. nih.gov

Enzymes exhibit high substrate specificity, which is a cornerstone of their utility in peptide synthesis. This specificity ensures that peptide bonds are formed at the correct positions without the extensive use of side-chain protecting groups required in chemical synthesis. nih.gov Proteases recognize specific amino acid residues at positions adjacent to the scissile peptide bond, designated P1, P2, P3 (on the acyl donor side) and P1', P2', P3' (on the nucleophile side). nih.gov

For the synthesis of this compound, a stepwise enzymatic approach would require enzymes with distinct specificities for each ligation:

Glycyl-alanine formation: An enzyme specific for coupling glycine (B1666218) (as the acyl donor) to alanine (as the nucleophile) would be needed.

Alanyl-glycyl-alanine formation: The enzyme must recognize alanine at the P1 position and the dipeptide Gly-Ala as the nucleophile.

This compound formation: The final step requires an enzyme, such as an asparaginyl endopeptidase, that specifically recognizes asparagine as the acyl donor to ligate it to the N-terminus of the tripeptide. pnas.org

The specificity of proteases can be comprehensively profiled using synthetic combinatorial libraries of fluorogenic substrates. pnas.orgrenyi.hu This allows researchers to rapidly identify enzymes with the desired specificity for a particular peptide linkage, aiding in the rational design of a synthetic pathway. For example, studies have shown that chymotrypsin, while typically specific for aromatic amino acids, can exhibit altered specificity in organic solvents, making it reactive toward hydrophilic amino acids. nih.gov This highlights how the reaction environment can be modulated to influence substrate specificity.

Comparative Analysis of

While enzymatic synthesis presents significant advantages, it is important to compare it with established chemical methods like Solid-Phase Peptide Synthesis (SPPS) to select the most appropriate strategy for producing this compound for research purposes.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |

| Typical Crude Yield | High (often >80-90%) creative-peptides.com | Moderate to High (variable, 50-90% per step) mdpi.com |

| Overall Process Efficiency | Reduced by protection/deprotection steps and side reactions. creative-peptides.com | High due to fewer steps and reduced need for protecting groups. nih.gov |

| Reaction Time | Fast, with automated cycles taking 1-2 hours per amino acid. | Slower, reactions can take several hours to days to reach completion. researchgate.net |

| Purification | Final cleavage followed by a single, often complex, purification. bachem.com | Purification may be needed after each enzymatic step. frontiersin.org |

One of the most significant advantages of enzymatic synthesis is the exceptional control over purity and stereochemistry. Enzymes are inherently stereoselective, meaning they act only on L-amino acids, thus completely avoiding racemization—a common side reaction in chemical synthesis that can lead to diastereomeric impurities that are difficult to separate. nih.gov

Furthermore, the chemoselectivity of enzymes allows for peptide bond formation without requiring protection for most amino acid side chains, significantly reducing the occurrence of side reactions associated with protecting group manipulation. bachem.com In contrast, SPPS requires orthogonal protecting groups for all reactive side chains (like the carboxamide group of asparagine), and their removal can sometimes lead to by-products. researchgate.net

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |

| Stereochemical Integrity | Risk of racemization at each coupling step, especially with certain amino acids. chempep.com | Fully stereospecific; no racemization occurs. nih.gov |

| By-products | Can generate deletion sequences, truncated peptides, and products from side-chain reactions. creative-peptides.com | Minimal by-products, primarily from substrate hydrolysis. nih.gov |

| Final Purity | Crude product is a mixture requiring extensive purification (e.g., HPLC). bachem.com | High crude purity due to high reaction specificity. frontiersin.org |

| Side-Chain Protection | Required for reactive side chains (e.g., Asn, Asp, Lys). bachem.com | Generally not required, simplifying the process. bachem.com |

For research-scale production (milligram to gram quantities), SPPS is a well-established and highly accessible method. Automated synthesizers allow for the routine and reliable production of peptides with minimal hands-on time. chempep.com Scaling up SPPS is straightforward by simply increasing the amount of resin and reagents. creative-peptides.com

The scalability of enzymatic synthesis for research production faces different challenges. While promising for large-scale, environmentally friendly manufacturing, it is a less mature technology without generalized, automated protocols. chempep.comresearchgate.net Each new peptide sequence requires significant process development and optimization. researchgate.net The cost and stability of the enzymes can also be limiting factors for scaling up. However, for specific applications where high purity and the absence of racemization are paramount, the investment in developing a scalable enzymatic process can be justified. Chemo-Enzymatic Peptide Synthesis (CEPS), which combines SPPS for fragment generation with enzymatic ligation, offers a scalable and efficient route for producing longer peptides. bachem.combachem.com

Advanced Structural Elucidation of Asparaginyl Alanyl Glycyl Alanine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. chemrxiv.org It is instrumental in confirming the primary sequence of amino acids and elucidating the secondary structural elements of peptides like Asparaginyl-alanyl-glycyl-alanine. whiterose.ac.ukunivr.it The primary structure is confirmed by assigning specific resonance signals in the NMR spectrum to each atom in the amino acid chain. univr.it

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the comprehensive structural analysis of this compound.

¹H NMR: The 1D proton (¹H) NMR spectrum provides initial information about the different types of protons present in the molecule. However, for a tetrapeptide, significant signal overlap is expected, making definitive assignments challenging from the 1D spectrum alone. uzh.chthieme-connect.de

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. While less sensitive than ¹H NMR, it offers a wider spectral dispersion, reducing signal overlap. thieme-connect.de The chemical shifts of the alpha-carbon (Cα), beta-carbon (Cβ), and carbonyl carbons are particularly sensitive to the local conformation. researchgate.net

2D NMR Experiments: To overcome the limitations of 1D NMR, a suite of 2D experiments is utilized to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for identifying the spin systems of the individual amino acid residues (Asparagine, Alanine (B10760859), and Glycine).

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing all protons within a single amino acid's spin system. univr.it This is highly effective for assigning all the proton resonances for each residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. libretexts.org The ¹H-¹⁵N HSQC is particularly valuable as it displays a single peak for each backbone amide N-H group, as well as for the side-chain amides of asparagine. univr.itlibretexts.org The dispersion of these peaks provides a fingerprint of the peptide's folded state. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is critical for sequential assignment, linking the amino acid residues together by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of whether they are connected by chemical bonds. nih.gov The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the three-dimensional structure. uzh.ch

A representative table of expected ¹H and ¹³C chemical shifts for this compound in an aqueous solution is provided below. Actual values can vary depending on pH, temperature, and solvent conditions.

| Atom | Asparagine (Asn) | Alanine (Ala-2) | Glycine (B1666218) (Gly) | Alanine (Ala-4) |

| ¹H-N | ~8.4 ppm | ~8.2 ppm | ~8.3 ppm | ~8.1 ppm |

| ¹H-α | ~4.7 ppm | ~4.3 ppm | ~3.9 ppm | ~4.3 ppm |

| ¹H-β | ~2.8, 2.9 ppm | ~1.4 ppm | N/A | ~1.4 ppm |

| ¹H-γ | N/A | N/A | N/A | N/A |

| ¹H-δ (NH₂) | ~7.5, 6.9 ppm | N/A | N/A | N/A |

| ¹³C=O | ~174 ppm | ~175 ppm | ~173 ppm | ~176 ppm |

| ¹³C-α | ~52 ppm | ~51 ppm | ~43 ppm | ~51 ppm |

| ¹³C-β | ~37 ppm | ~17 ppm | N/A | ~17 ppm |

NMR parameters provide a wealth of information for detailed conformational analysis of this compound in solution. nih.gov

Chemical Shifts: The deviation of observed ¹Hα and ¹³Cα chemical shifts from their "random coil" values is a sensitive indicator of secondary structure. Downfield shifts of ¹Hα and upfield shifts of ¹³Cα are characteristic of α-helical structures, while upfield ¹Hα and downfield ¹³Cα shifts suggest β-sheet conformations. pnas.org

³J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. nih.gov Measuring these coupling constants for each residue provides crucial constraints on the peptide's backbone conformation.

Nuclear Overhauser Effects (NOEs): The presence and intensity of specific NOEs are the primary source of information for determining the 3D structure. For instance, a strong NOE between the amide proton of one residue and the amide proton of the next (dNN(i, i+1)) is indicative of a helical conformation. In contrast, NOEs between α-protons of adjacent residues (dαN(i, i+1)) or between an amide proton and the α-proton of the preceding residue (dαN(i, i-1)) are characteristic of extended or β-sheet structures. Specific patterns of short and medium-range NOEs can also identify the presence of β-turns. univr.it

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. jasco-global.com It measures the differential absorption of left and right circularly polarized light, which is directly related to the chirality and conformational arrangement of the peptide backbone. The resulting CD spectrum provides a qualitative and often quantitative estimation of the proportions of different secondary structural elements. kocw.or.kr

The tetrapeptide sequence Asn-Ala-Gly-Ala contains residues that are statistically favored in β-turns. nih.gov Specifically, the Asn-Gly sequence is often found in the i+1 and i+2 positions of β-turns. pnas.org β-turns are structures that reverse the direction of the polypeptide chain, often connecting two strands of an antiparallel β-sheet. kocw.or.krlibretexts.org

The CD spectrum characteristic of a type I or type II β-turn typically shows a negative band around 225 nm, a positive band near 205 nm, and a strong negative band below 190 nm. nih.gov The presence of Asn-Gly at the turn position can favor the formation of a stable β-hairpin structure. pnas.org The CD spectrum of this compound in solution can be monitored under various conditions (e.g., different solvents or temperatures) to assess the stability and population of such turn structures.

In addition to β-turns, CD spectroscopy can identify other conformational states of this compound.

Beta-Pleated Sheet-like Structures: A β-sheet conformation typically exhibits a single negative band around 215-220 nm and a positive band around 195-200 nm in the CD spectrum. kocw.or.kr While a short tetrapeptide is unlikely to form extensive β-sheets on its own, it can participate in intermolecular β-sheet formation at higher concentrations, leading to aggregation.

Random Coil Conformations: A random coil or unordered conformation lacks a defined secondary structure and is characterized by a strong negative CD band around 198-200 nm. kocw.or.kr In many aqueous solutions, short, flexible peptides like this compound may exist as an ensemble of conformations, with a significant population of random coil structures.

A hypothetical table summarizing the expected CD spectral features for different conformations of this compound is presented below.

Mass Spectrometry (MS) for Molecular Identity and Sequence Verification

Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and the ability to determine molecular weight and sequence with great accuracy. nih.gov This technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing a detailed fingerprint of the peptide's composition.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing biomolecules like peptides. creative-proteomics.com In ESI-MS, the peptide solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more charges. europeanpharmaceuticalreview.com A key advantage of ESI is its ability to generate multiply charged ions from large molecules, which brings their m/z ratios into the detection range of most mass spectrometers. creative-proteomics.com

For this compound, ESI-MS would be used to determine its molecular weight with high precision. The resulting mass spectrum would display peaks corresponding to the [M+nH]ⁿ⁺ ions, where M is the molecular mass of the peptide, n is the number of protons added, and H is the mass of a proton. By analyzing the distribution of these peaks, the exact molecular weight of the tetrapeptide can be calculated, confirming its elemental composition. The sensitivity of ESI-MS allows for the analysis of very small sample quantities, often in the femtomole to picomole range. nih.gov

| Ion Species | Description | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | Singly protonated molecular ion | Calculated based on the sum of the residue masses plus a proton |

| [M+2H]²⁺ | Doubly protonated molecular ion | (Molecular Mass + 2) / 2 |

| [M+Na]⁺ | Singly charged sodium adduct | Molecular Mass + Mass of Sodium |

While ESI-MS provides the molecular weight, tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. libretexts.org In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of the tetrapeptide) is selected and then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). libretexts.org The resulting fragment ions are then analyzed by a second mass spectrometer, producing a fragmentation spectrum.

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to a predictable series of ions known as b- and y-ions. libretexts.org Cleavage of the peptide backbone can result in ions containing the N-terminus (b-ions) or the C-terminus (y-ions). The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the direct determination of the peptide sequence. nih.gov For this compound, the MS/MS spectrum would be expected to show a series of b- and y-ions that confirm the Asn-Ala-Gly-Ala sequence.

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Asn | 115.05 |

| b₂ | Asn-Ala | 186.09 |

| b₃ | Asn-Ala-Gly | 243.11 |

| y₁ | Ala | 90.05 |

| y₂ | Gly-Ala | 147.07 |

| y₃ | Ala-Gly-Ala | 218.11 |

Infrared (IR) Spectroscopy for Peptide Bond and Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mtoz-biolabs.com For peptides, IR spectroscopy is particularly useful for characterizing the amide bonds that form the peptide backbone. acs.org The vibrations of the amide group give rise to several characteristic absorption bands, most notably the Amide I and Amide II bands. nih.gov

The Amide I band, which appears in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide bond. researchgate.net Its frequency is sensitive to the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). The Amide II band, found between 1500 and 1600 cm⁻¹, arises from the N-H bending and C-N stretching vibrations. acs.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide I (C=O) | Stretching | 1600-1700 |

| Amide II (N-H bend, C-N stretch) | Bending and Stretching | 1500-1600 |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxyl) | Stretching | 1700-1725 |

Crystallographic Studies of Related Peptides and Analogues

While obtaining a crystal structure of this compound itself would provide the most definitive three-dimensional model, much can be inferred from the crystallographic studies of related short peptides and analogues. These studies reveal common structural motifs, hydrogen bonding patterns, and crystal packing arrangements that are likely to be relevant.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. youtube.com By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic coordinates can be derived.

For a tetrapeptide like this compound, a successful crystallographic analysis would reveal the precise bond lengths, bond angles, and torsion angles of the peptide backbone and its side chains. This would provide unambiguous information about the peptide's conformation in the solid state. Studies on other short peptides have shown that they can adopt various conformations, including extended β-strands and turns, which are stabilized by intramolecular hydrogen bonds. mdpi.com

Analysis of Hydrogen Bonding Networks and Crystal Packing

The way peptide molecules arrange themselves in a crystal is largely dictated by intermolecular forces, with hydrogen bonds playing a predominant role. nih.gov The hydrogen bond donors (N-H groups of the peptide backbone and the asparagine side chain) and acceptors (C=O groups of the backbone and side chain) in this compound would form an extensive network of hydrogen bonds with neighboring molecules.

Conformational Dynamics and Flexibility of this compound

The surrounding solvent plays a critical role in dictating the predominant conformation of a peptide by influencing non-covalent interactions, particularly hydrogen bonds. pku.edu.cnnih.gov The conformational state of Asn-Ala-Gly-Ala is expected to shift significantly depending on the polarity of the solvent.

In polar protic solvents, such as water, the peptide backbone and the polar carboxamide group in the Asparagine side chain can form hydrogen bonds with solvent molecules. This interaction with water competes with the formation of intramolecular hydrogen bonds, leading to a more extended and flexible ensemble of conformations. nih.gov The peptide chain would be solvated, maximizing its interaction with the aqueous environment.

Conversely, in non-polar (aprotic) solvents, the energetic favorability shifts towards the formation of intramolecular hydrogen bonds to satisfy the hydrogen-bonding potential of the amide groups of the peptide backbone. researchgate.net This would likely cause the Asn-Ala-Gly-Ala peptide to adopt a more compact, folded structure. pku.edu.cn Studies on peptides containing Asn-Gly sequences suggest a propensity to form β-turn structures, which are stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain. plos.org For a tetrapeptide, this could involve a hydrogen bond between the carbonyl of Asparagine and the amide of Alanine at position 4.

Table 1: Expected Influence of Solvent on this compound Conformation

| Solvent Type | Predominant Conformation | Key Interactions | Expected Flexibility |

| Polar Protic (e.g., Water) | Extended, Random Coil | Peptide-Solvent Hydrogen Bonds | High |

| Non-polar Aprotic (e.g., Chloroform) | Compact, Folded (e.g., β-turn) | Intramolecular Hydrogen Bonds | Low |

Chirality, or the "handedness" of amino acids, is a fundamental determinant of peptide structure. With the exception of the achiral Glycine, all amino acids in the standard peptide exist as one of two stereoisomers: L (levorotatory) or D (dextrorotatory). The naturally occurring form of this compound is composed entirely of L-amino acids (L-Asn-L-Ala-Gly-L-Ala).

The introduction of a D-amino acid at a chiral position (positions 1, 2, or 4) creates a diastereomer of the original peptide. For instance, substituting L-Alanine at position 2 with D-Alanine results in L-Asn-D-Ala-Gly-L-Ala. Such a substitution has a profound impact on the peptide's three-dimensional structure.

The backbone dihedral angles (φ, ψ) that are sterically allowed for an L-amino acid are different from those allowed for a D-amino acid. The presence of a D-amino acid residue disrupts the conformational preferences of the surrounding L-residues. This single stereochemical change can prevent the formation of standard secondary structures or favor alternative conformations. For example, while an all-L peptide might sample a particular type of β-turn, the inclusion of a D-amino acid could either abolish this tendency or promote a different turn type. nih.gov This difference in structure between diastereomers is significant enough that they can often be separated using conventional chromatographic techniques like RP-HPLC, which relies on differences in molecular shape and interactions. nih.gov

Table 2: Comparison of All-L vs. Diastereomeric this compound

| Peptide Isomer | Sequence Example | Expected Conformational Impact |

| All-L Isomer (Natural) | L-Asn-L-Ala-Gly-L-Ala | Capable of forming standard secondary structures (e.g., type I β-turns, helices in longer peptides). |

| Diastereomer | L-Asn-D-Ala -Gly-L-Ala | Disruption of standard secondary structures. May induce alternative turn types (e.g., type II' β-turns). Overall 3D fold is significantly altered. |

Computational and Theoretical Investigations of Asparaginyl Alanyl Glycyl Alanine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide accurate energetics for specific structures, Molecular Dynamics (MD) simulations are essential for exploring the vast conformational landscape and dynamic behavior of a flexible peptide like Asparaginyl-alanyl-glycyl-alanine over time. pnas.org

MD simulations model the movements of atoms in a peptide over time by solving Newton's equations of motion. pnas.org This allows for the exploration of the different shapes (conformations) the peptide can adopt in various environments.

Key aspects of these simulations include:

Force Fields: MD simulations rely on force fields (e.g., AMBER, GROMOS) which are sets of empirical energy functions and parameters that describe the potential energy of the system. nih.gov The choice of force field is critical and can influence the resulting conformational preferences.

Solvent Effects: The behavior of peptides is highly dependent on the solvent. d-nb.info Simulations are often performed in explicit water boxes to mimic physiological conditions. psu.edu The interactions with water molecules can break or stabilize intramolecular hydrogen bonds, leading to different conformational ensembles compared to the gas phase. d-nb.info Studies on tetrapeptides have shown that the choice of water model (e.g., TIP3P, SPC/E) can also significantly impact the results. psu.edu

Enhanced Sampling: Due to the timescale limitations of conventional MD, techniques like simulated annealing or Gaussian Accelerated Molecular Dynamics (GaMD) are sometimes used to accelerate the exploration of the conformational space and overcome energy barriers more efficiently. nih.govnih.gov

For a tetrapeptide, MD simulations can reveal the propensity to form specific secondary structures like β-turns, which are common in short peptides. nih.gov Simulations of various tetrapeptides have shown a dynamic equilibrium between turn-like structures and more random, unfolded states. nih.gov The results from these simulations can be used to generate conformational ensembles, which represent the collection of structures the peptide is likely to adopt. mdpi.com

MD trajectories provide a dynamic picture of the non-covalent interactions that hold the peptide together. The stability of any given conformation of this compound is determined by a delicate balance of these interactions.

Analysis of MD simulations typically involves:

Hydrogen Bond Analysis: Identifying the formation and breaking of intramolecular hydrogen bonds over time. researchgate.net For tetrapeptides, i to i+3 hydrogen bonds are characteristic of β-turns. nih.gov The lifetime and population of these bonds indicate the stability of such structures. researchgate.net

Root Mean Square Fluctuation (RMSF): Calculating the fluctuation of each atom or residue around its average position. This highlights the flexible and rigid regions of the peptide. For instance, residues within a stable turn will show lower RMSF values compared to flexible terminal residues. mdpi.com

Clustering Analysis: Grouping similar structures from the MD trajectory to identify the most populated conformational states. nih.govacs.org This reduces the complexity of the trajectory to a set of representative structures and their populations, providing insight into the conformational equilibrium. nih.gov

Studies have shown that even for short peptides, side-chain interactions can contribute to the stability of certain conformations, although the backbone hydrogen bonds are often the primary driving force for the formation of secondary structures like turns. nih.govoup.com

| Analysis Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Hydrogen Bond Analysis | Identifies formation, duration, and patterns of H-bonds. | Reveals the stability of secondary structures like β-turns. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of different parts of the peptide. | Highlights stable regions (e.g., in a turn) versus flexible termini. |

| Clustering Analysis | Groups similar conformations to find the most populated states. | Describes the major shapes the peptide adopts in solution. |

Predictive Modeling of Peptide-Receptor or Peptide-Enzyme Interactions

A primary goal in peptide research is to understand how they interact with biological targets like receptors or enzymes. Computational modeling is a key tool for predicting these interactions. nih.govmdpi.com

The process generally involves several stages:

Molecular Docking: This technique predicts the preferred orientation of the peptide when it binds to a receptor to form a stable complex. mdpi.comnih.gov Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, with lower scores typically indicating more favorable binding. mdpi.com For flexible peptides, this is challenging, and methods that allow for peptide flexibility during docking are often required. nih.gov

MD Simulation of the Complex: Once a promising docking pose is identified, MD simulations of the entire peptide-receptor complex are performed. mdpi.comnih.gov These simulations assess the stability of the predicted binding mode and can reveal conformational changes that occur upon binding (an "induced-fit" mechanism). rsc.org

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) can be applied to the MD trajectories to estimate the binding affinity of the peptide for its target. This provides a more quantitative prediction of the interaction strength.

These predictive models are crucial in drug discovery and design. ul.ie For example, by modeling the interaction of a peptide with a G protein-coupled receptor (GPCR), researchers can identify key residues ("hot spots") involved in binding. nih.gov This information can then be used to design new peptides with improved affinity or specificity. ul.ie The development of deep learning and machine learning models is also enhancing the ability to predict peptide-protein interactions with greater accuracy, even for complex systems. rsc.orgarxiv.orgoup.com For this compound, these methods could be used to screen for potential binding partners and to hypothesize its biological function.

Molecular Docking Studies

At present, specific molecular docking studies for the tetrapeptide this compound are not available in the reviewed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding protein-ligand interactions.

In a typical molecular docking study involving a peptide like this compound, the peptide would be treated as the "ligand" and a target protein as the "receptor." The process involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of both the target protein (often from databases like the Protein Data Bank) and the peptide. The peptide's 3D conformation can be generated using molecular modeling software.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the peptide within the binding site of the protein.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While no direct studies on this compound were found, related research on similar dipeptides like glycyl-L-alanine and L-alanylglycine highlights the utility of this approach in understanding peptide-protein interactions. acs.org

Binding Energy Calculations and Interaction Analysis

Following molecular docking, binding energy calculations provide a more quantitative measure of the affinity between a peptide and its target. These calculations are computationally more intensive than docking scores and can offer a more accurate prediction of binding strength.

Common methods for binding energy calculation include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous methods based on statistical mechanics that calculate the free energy difference between two states (e.g., bound and unbound).

An interaction analysis would typically follow, detailing the specific atomic interactions that stabilize the peptide-receptor complex. This would involve identifying hydrogen bonds, salt bridges, and hydrophobic contacts, and visualizing them to understand the structural basis of binding.

Computational Studies on Peptide Degradation Mechanisms

Peptides can degrade through various chemical pathways, with hydrolysis of the peptide bond and deamidation of asparagine and glutamine residues being common routes. Computational studies are invaluable for elucidating the mechanisms of these degradation reactions, including their thermodynamics and kinetics.

Thermodynamics and Kinetics of Peptide Fragmentation Pathways

The degradation of this compound would likely involve the deamidation of the N-terminal asparagine residue. This reaction proceeds through a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either aspartyl or isoaspartyl peptides. The nature of the amino acid residue following the asparagine can significantly influence the rate of this deamidation reaction. mdpi.comresearchgate.net

While specific thermodynamic and kinetic data for the fragmentation of this compound are not available, studies on model peptides have shown that the deamidation rate is highly dependent on the C-terminal neighboring residue. For instance, deamidation is generally faster when the following residue is glycine (B1666218) compared to bulkier residues. mdpi.comresearchgate.net A computational study on the deamidation of a pentapeptide, Gly-Gly-Asn-Ala-Gly, could provide insights into the expected behavior of this compound, given the presence of an alanine (B10760859) residue following the asparagine. mdpi.comresearchgate.net

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for Peptide Fragmentation

| Fragmentation Pathway | Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Deamidation of Asn | Formation of Succinimide Intermediate | Data not available | Data not available | Data not available |

| Hydrolysis to Aspartyl-peptide | Data not available | Data not available | Data not available | |

| Hydrolysis to Isoaspartyl-peptide | Data not available | Data not available | Data not available | |

| Peptide Bond Hydrolysis | Cleavage of Asn-Ala bond | Data not available | Data not available | Data not available |

| Cleavage of Ala-Gly bond | Data not available | Data not available | Data not available | |

| Cleavage of Gly-Ala bond | Data not available | Data not available | Data not available | |

| This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature. |

Transition State Analysis in Peptide Decomposition

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Transition state analysis provides detailed information about the geometry and electronic structure of the molecule as it transforms from reactant to product.

For the deamidation of this compound, computational methods like Density Functional Theory (DFT) can be used to locate the transition state for the formation of the succinimide intermediate. This analysis would reveal the bond-breaking and bond-forming processes occurring at the molecular level.

While no transition state analyses have been published specifically for this compound, computational studies on the deamidation of other asparagine-containing peptides have elucidated these mechanisms. mdpi.com These studies have shown how the side chain of the following amino acid can sterically and electronically influence the stability of the transition state, thereby affecting the reaction rate. mdpi.comresearchgate.net

Biochemical and Enzymatic Transformations of Asparaginyl Alanyl Glycyl Alanine

Enzymatic Degradation Pathways

The enzymatic breakdown of peptides is a fundamental biological process carried out by a diverse group of enzymes known as proteases or peptidases. These enzymes catalyze the hydrolysis of peptide bonds, leading to the breakdown of proteins and peptides into smaller fragments and individual amino acids. oup.com The degradation of Asparaginyl-alanyl-glycyl-alanine is subject to the action of both endopeptidases and exopeptidases.

Endopeptidases cleave peptide bonds within the interior of a peptide chain, while exopeptidases act on the terminal amino acid residues. The susceptibility of this compound to these enzymes is determined by the specificities of the proteases present in its biological environment.

Endopeptidases that could potentially cleave this compound include those with a preference for hydrophobic or small, uncharged amino acids at the P1 and P1' positions (the amino acids on either side of the scissile bond). For instance, an endopeptidase might cleave the bond between Alanine (B10760859) and Glycine (B1666218). The context of the entire peptide sequence influences the efficiency of cleavage. expasy.org

Exopeptidases, such as aminopeptidases and carboxypeptidases, would act on the N-terminal asparagine and the C-terminal alanine, respectively. Aminopeptidases sequentially remove amino acids from the N-terminus, while carboxypeptidases remove them from the C-terminus. The rate and extent of degradation by exopeptidases depend on the specific enzymes and their substrate preferences. For example, some exopeptidases may be hindered by the presence of certain amino acid residues.

The specificity of proteases is a critical factor in determining which peptide bonds within this compound are susceptible to cleavage. Protease specificity is often described by the amino acid residues occupying the positions P4 to P4' around the scissile bond. expasy.org

While specific studies on the complete tetrapeptide this compound are limited, the specificity of various proteases for similar sequences has been investigated. For instance, studies using combinatorial fluorogenic substrate libraries have been employed to profile the extended substrate specificity of various serine proteases. pnas.org These studies reveal preferences for certain amino acids at each subsite (P4, P3, P2, P1). For example, some proteases show a high specificity for Arg at the P1 position, while others prefer hydrophobic residues. pnas.org The presence of Alanine and Glycine in the this compound sequence suggests potential cleavage by elastase-like enzymes, which favor small, non-polar residues. oup.com

The asparagine residue at the N-terminus makes the peptide a potential substrate for asparaginyl endopeptidases (AEPs), also known as legumains. These enzymes specifically cleave peptide bonds C-terminal to asparagine or aspartic acid residues. oup.comfrontiersin.org Therefore, the Asn-Ala bond in this compound is a likely target for AEPs.

| Protease Class | Potential Cleavage Site | Rationale for Specificity | Reference |

|---|---|---|---|

| Asparaginyl Endopeptidases (AEPs/Legumains) | Asn-Ala | AEPs exhibit a strong preference for cleaving peptide bonds C-terminal to Asparagine (Asn) or Aspartic acid (Asp) residues. | oup.comfrontiersin.org |

| Serine Proteases (e.g., Elastase-like) | Ala-Gly, Gly-Ala | Elastase and similar proteases preferentially cleave after small, hydrophobic amino acids like Alanine (Ala) and Glycine (Gly). | oup.com |

| Aminopeptidases | Asn-Ala | These exopeptidases sequentially remove amino acids from the N-terminus of peptides. | pnas.org |

| Carboxypeptidases | Gly-Ala | These exopeptidases cleave the C-terminal amino acid from a peptide chain. | pnas.org |

Asparaginase-like enzymes can catalyze the hydrolysis of the side-chain amide group of asparagine, converting it to aspartic acid and releasing ammonia. acs.orgresearchgate.net This enzymatic deamidation introduces a negative charge into the peptide, which can significantly alter its structure and function. While spontaneous deamidation occurs non-enzymatically, enzymatic deamidation is a specific catalytic process. Plant asparaginases, for example, not only hydrolyze asparagine but can also act on isoaspartyl residues that are formed through non-enzymatic deamidation. researchgate.net

The action of asparaginase (B612624) on this compound would result in the formation of Aspartyl-alanyl-glycyl-alanine. This modification would change the peptide's isoelectric point and could affect its interactions with other molecules.

In addition to enzymatic degradation, asparaginyl residues in peptides are susceptible to spontaneous, non-enzymatic chemical modifications, including isomerization and racemization. These reactions are often initiated by the formation of a succinimide (B58015) intermediate. nih.govnih.gov

Under physiological conditions, the backbone nitrogen of the amino acid following asparagine (in this case, alanine) can perform a nucleophilic attack on the side-chain carbonyl carbon of the asparagine. This intramolecular reaction leads to the formation of a five-membered succinimide ring and the release of ammonia. nih.govmdpi.comnih.gov The rate of succinimide formation is highly dependent on the identity of the C-terminal neighboring residue (the P1' position). Peptides with glycine at the P1' position generally show the fastest rates of deamidation, while bulkier residues like leucine (B10760876) or proline significantly slow down the reaction. nih.gov The presence of alanine at the P1' position in this compound suggests a moderate rate of succinimide formation. nih.gov

The succinimide intermediate is relatively unstable and can be hydrolyzed to form either a normal L-aspartyl residue or an L-isoaspartyl residue, where the peptide bond is formed with the β-carboxyl group of the aspartate side chain. nih.gov The formation of the isoaspartyl linkage introduces a "kink" in the peptide backbone.

| Initial Reactant | Intermediate | Final Products | Reference |

|---|---|---|---|

| This compound | Succinimide intermediate | L-Aspartyl-alanyl-glycyl-alanine | nih.gov |

| L-Isoaspartyl-alanyl-glycyl-alanine |

The succinimide intermediate is also prone to racemization. The α-carbon of the succinimide ring is acidic and can lose a proton to form a resonance-stabilized planar carbanion. Reprotonation can occur from either side, leading to a mixture of L- and D-succinimide intermediates. nih.gov Subsequent hydrolysis of these racemized intermediates can yield D-aspartyl and D-isoaspartyl forms of the peptide. nih.gov Therefore, the degradation of a peptide initially containing only L-amino acids can result in a mixture of diastereomers. Studies on model peptides have shown that significant racemization can accompany deamidation and isomerization reactions. nih.govnih.gov

Isomerization and Racemization Processes within Peptide Sequences

Biosynthetic Relevance and Aminoacylation Processes

The biosynthesis of this compound is intrinsically linked to the fundamental machinery of protein synthesis. This process begins with the specific recognition and "charging" of individual amino acids onto their corresponding transfer RNA (tRNA) molecules, a critical step catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases.

The fidelity of protein synthesis is highly dependent on the remarkable specificity of aminoacyl-tRNA synthetases (aaRS). Each of the twenty standard amino acids has a dedicated aaRS that ensures it is attached to the correct tRNA. ontosight.ai

Asparaginyl-tRNA Synthetase (AsnRS): This class IIb aminoacyl-tRNA synthetase is responsible for catalyzing the attachment of asparagine to its cognate tRNA (tRNAAsn). ontosight.aiembopress.org The structure of AsnRS is similar to that of aspartyl-tRNA synthetase (AspRS), yet it must effectively discriminate between asparagine and the structurally similar aspartic acid. embopress.org Structural studies have revealed that this specificity is achieved, in part, through a network of water molecules within the active site that form hydrogen bonds with the asparagine side chain's amide group. nih.gov This water-assisted recognition contrasts with AspRS, which relies more on direct interactions with protein residues. nih.gov In some organisms that lack AsnRS, asparagine is synthesized via a tRNA-dependent transamidation pathway, where AspRS first misacylates tRNAAsn with aspartate, which is then converted to asparagine. aars.online

Alanyl-tRNA Synthetase (AlaRS): Alanine is a non-essential amino acid with a small, non-reactive methyl side chain. wikipedia.org AlaRS, a class IIa synthetase, is responsible for attaching alanine to its tRNA. The biosynthesis of alanine itself is closely linked to the glucose-alanine cycle, a key metabolic pathway for transporting nitrogen and carbon between tissues, particularly muscle and liver. ontosight.aicreative-proteomics.com The enzyme alanine transaminase (ALT) catalyzes the reversible transfer of an amino group from glutamate (B1630785) to pyruvate (B1213749) to form alanine. ontosight.aicreative-proteomics.com

Glycyl-tRNA Synthetase (GlyRS): As the simplest amino acid with only a hydrogen atom as its side chain, glycine presents a unique challenge for its synthetase. ontosight.aiwikipedia.org GlyRS, a class II synthetase, must specifically recognize glycine while excluding all other larger amino acids. It achieves this through a highly specific binding pocket lined with negatively charged residues that interact with the α-ammonium group of glycine. researchgate.net The enzyme's structure reveals a deep active site cavity that accommodates the small size of glycine. nih.gov In most bacteria, GlyRS is a distinctive (αβ)2 heterotetramer, setting it apart from the homodimeric structure found in eukaryotes and archaea. nih.govbiorxiv.org

Table 1: Characteristics of Aminoacyl-tRNA Synthetases for Asparagine, Alanine, and Glycine

| Amino Acid | Synthetase | Class | Key Recognition Features |

| Asparagine | Asparaginyl-tRNA Synthetase (AsnRS) | IIb | Water-assisted hydrogen bonding with the side-chain amide group. nih.gov |

| Alanine | Alanyl-tRNA Synthetase (AlaRS) | IIa | Recognition of the small methyl side chain. biorxiv.org |

| Glycine | Glycyl-tRNA Synthetase (GlyRS) | II | Negatively charged binding pocket to accommodate the small hydrogen side chain. researchgate.net |

The accurate and efficient aminoacylation of tRNA is a prerequisite for the translation of the genetic code into a functional polypeptide chain. The availability of charged tRNAs (aminoacyl-tRNAs) directly impacts the rate and fidelity of protein synthesis at the ribosome.

Asparagine in Protein Synthesis: Asparagine is a crucial component of many proteins and plays a significant role in their structure and function. sigmaaldrich.com Its side chain can form hydrogen bonds with the peptide backbone, often found at the beginning of alpha-helices and in beta-sheet turn motifs. wikipedia.org Asparagine residues are also the primary sites for N-linked glycosylation, a critical post-translational modification that affects protein folding, stability, and signaling. wikipedia.orgpatsnap.com The availability of asparaginyl-tRNA can be a regulatory point in protein synthesis. For instance, in some mammalian cells, limitations in asparaginyl-tRNA synthetase activity can lead to an increase in the expression of asparagine synthetase, suggesting a feedback mechanism. pnas.org

Alanine in Protein Synthesis: Alanine is one of the most common amino acids in proteins, and its small size allows it to fit into various protein structures without causing steric hindrance. wikipedia.orgontosight.ai Studies have shown that alanine can play a regulatory role in hepatic protein synthesis, with its presence promoting the aggregation of polyribosomes and decreasing the time required for polypeptide chain elongation. portlandpress.com

Glycine in Protein Synthesis: Glycine's flexibility is vital for the formation of certain protein structures, most notably collagen, where it constitutes about 35% of the amino acid content, enabling the tight coiling of the collagen triple helix. wikipedia.org It is incorporated into proteins via glycyl-tRNA, which recognizes the glycine codons (GGU, GGC, GGA, GGG) on the messenger RNA (mRNA). ontosight.aiwikipedia.org Glycine can also influence protein synthesis rates; studies in muscle cells have shown that glycine can stimulate protein synthesis and inhibit protein degradation. tamu.edu

Non-Enzymatic Degradation Mechanisms

Peptides like this compound are also susceptible to non-enzymatic degradation, which can occur spontaneously under physiological or elevated temperature conditions. These reactions can alter the peptide's structure and function.

The peptide bonds linking the amino acid residues in this compound have varying degrees of hydrolytic stability. The rate of cleavage is influenced by the nature of the adjacent amino acid side chains, as well as local environmental factors like pH and temperature. The peptide bond involving the carboxyl group of asparagine is particularly susceptible to degradation. Deamidation of the asparagine side chain to form aspartic acid or isoaspartic acid is a common non-enzymatic modification that can be followed by peptide bond cleavage. nih.gov

Exposure to high temperatures can induce a variety of degradation reactions in peptides.

Cyclization: Peptides containing asparagine are prone to intramolecular cyclization, especially when asparagine is at or near the N-terminus. nih.govwikipedia.org This can lead to the formation of a succinimide intermediate, which can then hydrolyze to form either aspartyl or isoaspartyl residues. nih.gov Another form of cyclization is the formation of 2,5-diketopiperazines from dipeptides upon heating. bac-lac.gc.ca This process involves the intramolecular condensation of the N-terminal amino group with the C-terminal carboxyl group, resulting in the release of a water molecule. bac-lac.gc.canih.gov For a tetrapeptide like this compound, thermal stress could potentially lead to fragmentation and subsequent cyclization of the resulting dipeptide fragments.

Pyrazinone Formation: Pyrazinones are heterocyclic compounds that can be formed from the thermal degradation of amino acids and peptides, often in the presence of reducing sugars (Maillard reaction), but also through pyrolysis alone. acs.orgmdpi.com The formation of pyrazinones from glycine has been studied, indicating that at high temperatures, glycine can react with itself or with other degradation products to form these cyclic compounds. acs.org The general mechanism involves the condensation of two α-amino carbonyl compounds, which are intermediates formed during the thermal degradation of amino acids. mdpi.com While the direct formation of pyrazinones from the intact tetrapeptide is complex, its thermal decomposition products, including the individual amino acids, could participate in such reactions. researchgate.netresearchgate.netnih.gov

Table 2: Summary of Non-Enzymatic Degradation Pathways

| Degradation Pathway | Description | Key Amino Acids Involved |

| Deamidation | Spontaneous hydrolysis of the side-chain amide. | Asparagine |

| Cyclization (Succinimide) | Intramolecular reaction of the asparagine side chain with the peptide backbone. nih.gov | Asparagine |

| Cyclization (Diketopiperazine) | Intramolecular condensation of a dipeptide to form a cyclic diamide. bac-lac.gc.ca | All (from peptide fragments) |

| Pyrazinone Formation | Formation of heterocyclic compounds from thermal degradation products. acs.orgmdpi.com | Glycine, Alanine |

Analytical Methodologies for Research on Asparaginyl Alanyl Glycyl Alanine

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the purification and analysis of peptides, separating components of a mixture based on their distinct physical and chemical properties such as size, charge, and hydrophobicity. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are central to the analysis of peptides like Asparaginyl-alanyl-glycyl-alanine. nih.gov Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide separation. americanpeptidesociety.orgtandfonline.com This technique employs a non-polar stationary phase, typically composed of C18 alkyl chains bonded to silica (B1680970), and a polar mobile phase. waters.com Peptides are eluted using a gradient of an aqueous solvent and a miscible, more non-polar organic solvent, usually acetonitrile. waters.comphenomenex.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org

UPLC improves upon HPLC by using smaller particle sizes (sub-2 µm) in the stationary phase, which provides significantly higher resolution, greater sensitivity, and faster analysis times. biopharminternational.comwaters.com The enhanced resolution of UPLC is particularly advantageous for separating closely related peptide contaminants from the main product or for resolving modified peptides, such as deamidated forms, from their native counterparts. biopharminternational.comwaters.com Method development for peptides often involves screening different stationary phases and optimizing the mobile phase gradient, which is typically shallower than those used for small molecules to achieve optimal separation. phenomenex.com

| Parameter | Typical HPLC Conditions for Peptides | Typical UPLC Conditions for Peptides |

|---|---|---|

| Stationary Phase | Reversed-phase C8 or C18 silica particles (3.5-5 µm) waters.comlcms.cz | Reversed-phase BEH C18 particles (1.7 µm) waters.comlcms.cz |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid waters.com | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid waters.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid phenomenex.com | Acetonitrile with 0.1% TFA or Formic Acid waters.com |

| Gradient | Shallow gradient, e.g., 1% increase in Mobile Phase B per minute phenomenex.com | Steeper gradients possible for faster runs, or very shallow gradients for high-resolution analysis waters.com |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min biopharminternational.com |

| Detection | UV at 214-220 nm waters.com | UV at 214-220 nm waters.com |

Ion-Pair Chromatography (IPC) is a variation of reversed-phase chromatography that is highly effective for separating charged and polar molecules like peptides, which may otherwise show poor retention. technologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com For a positively charged peptide, an anionic pairing agent is used, while a cationic reagent like trialkylamine is used for negatively charged molecules. technologynetworks.com The reagent forms an electrostatic bond with the oppositely charged analyte, creating a neutral, hydrophobic ion-pair that can be retained and separated on a standard C8 or C18 reversed-phase column. technologynetworks.com

This method has proven particularly effective for the separation and quantitative analysis of peptide oligomers. acs.orgresearchgate.net For instance, ion-pair HPLC (IP-HPLC) has been successfully used to identify and quantify glycine (B1666218) oligomers up to 14 residues long. researchgate.netacs.org The approach is sensitive and can be tailored by selecting appropriate ion-pairing reagents and concentrations to optimize the separation of specific peptide mixtures. elementlabsolutions.com Trifluoroacetic acid (TFA) is a common ion-pairing agent for peptide analysis as it effectively pairs with positively charged amino groups. technologynetworks.com

Paper chromatography is one of the earliest chromatographic techniques used for the separation of amino acids and peptides. libretexts.orgias.ac.in In its classic form, the stationary phase is water adsorbed onto a sheet of filter paper, and the mobile phase is a solvent that moves up the paper by capillary action. tandfonline.com The separation is based on the principle of partitioning, where different peptides in a mixture move at different rates depending on their relative affinities for the stationary and mobile phases. libretexts.org The position of a separated peptide is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ifsc.edu.br

In the mid-20th century, researchers extensively used paper chromatography to characterize numerous peptides, establishing foundational knowledge of their properties. researchgate.netresearchgate.net For example, a 1951 study by Knight reported the Rf values for 34 different peptides in various solvent systems, providing an early, purely chromatographic basis for peptide hydrophobicity. researchgate.net While now largely superseded by more advanced techniques like HPLC, paper chromatography remains a valuable educational tool and can still be used for simple, low-cost separations. tandfonline.comlibretexts.org

| Peptide | Solvent System | Reported Rf Value (1951) |

|---|---|---|

| Glycyl-L-leucine | Phenol-water | 0.86 researchgate.net |

| DL-Alanyl-glycine | Phenol-water | 0.66 researchgate.net |

| Triglycine | Phenol-water | 0.44 researchgate.net |

| Tetraglycine | Phenol-water | 0.57 researchgate.net |

| Glycyl-L-leucine | Pyridine-isoamyl alcohol | 0.28 researchgate.net |

| DL-Alanyl-glycine | Pyridine-isoamyl alcohol | 0.08 researchgate.net |

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful analytical platform that combines the resolving power of chromatography with the high selectivity and sensitivity of mass detection, enabling definitive identification and precise quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for modern peptide analysis. frontiersin.org It directly couples the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer. researchgate.net As peptides elute from the chromatography column, they are ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer, which measures their mass-to-charge (m/z) ratio. biopharminternational.comnih.gov This provides the molecular weight of the peptide, serving as a primary identifier.

For definitive identification and sequencing, tandem mass spectrometry (LC-MS/MS) is employed. frontiersin.orgnih.gov In this process, a specific peptide ion (precursor ion) is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. frontiersin.org The fragmentation pattern is characteristic of the peptide's amino acid sequence, allowing for its confirmation. LC-MS is a robust tool for quantifying thousands of different peptides in a single run within complex biological samples. researchgate.netwashington.edu However, the identification of very short peptides (fewer than five amino acids) can sometimes be challenging due to poor fragmentation or limited structural diversity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful coupled technique, but its application to peptides like this compound is not direct. americanpeptidesociety.org Peptides are inherently non-volatile due to their polar, zwitterionic nature and will decompose at the high temperatures required for GC analysis. americanpeptidesociety.orgthermofisher.com Therefore, they must first be chemically modified through a process called derivatization to increase their volatility. sigmaaldrich.com

Derivatization involves replacing the active, polar hydrogens on amine, carboxyl, and side-chain functional groups with nonpolar moieties. sigmaaldrich.com Common methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or a two-step process of esterification followed by acylation. acs.orgthermofisher.com For example, γ-glutamyl peptides have been analyzed by GC-MS after conversion to their methyl ester pentafluoropropionyl (Me-PFP) derivatives. nih.govnih.gov Once derivatized, the volatile peptide can be separated by GC and detected by MS. americanpeptidesociety.org This method is generally limited to smaller peptides, as larger derivatized peptides may still lack sufficient volatility for GC analysis. acs.orgamericanpeptidesociety.org

| Derivatization Method | Reagent(s) | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2, -SH, -COOH | thermofisher.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -SH | sigmaaldrich.com |

| Esterification / Acylation | Isopropanol and Trifluoroacetic anhydride (B1165640) | -COOH and -NH2 | acs.org |

| Esterification / Acylation | Methanol/HCl and Pentafluoropropionic anhydride (PFPA) | -COOH and -NH2 | nih.govnih.gov |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.com For a peptide like this compound, which lacks strong native chromophores or fluorophores, derivatization is essential to increase sensitivity for UV-Visible or fluorescence detectors and to improve volatility or retention characteristics for chromatographic separation. actascientific.comresearchgate.net This can be performed either before the sample is introduced into the analytical column (pre-column) or after separation (post-column). shimadzu.com

The choice between pre-column and post-column derivatization depends on the analytical goals, such as desired sensitivity and sample throughput. shimadzu.com

Pre-column Derivatization: In this approach, the peptide is derivatized before injection into the chromatography system. This method is advantageous as it can minimize reagent consumption and allows for the use of a wider variety of reagents, including those that might interfere with the detector if used post-column. shimadzu.com Common pre-column reagents target the primary and secondary amine groups present in peptides. creative-proteomics.com

Urea (B33335): A simple and inexpensive reagent, urea can be used for the pre-column derivatization of amino acids and short peptides. nih.govresearchgate.net The reaction involves incubating the analyte with urea in an aqueous solution, which converts amino groups into carbamoyl (B1232498) derivatives. nih.govresearchgate.net These derivatives exhibit improved retention on reversed-phase columns and can enhance the response in UV and mass spectrometry detectors. nih.govresearchgate.net

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amino acids to produce stable derivatives suitable for UV detection. creative-proteomics.com